molecular formula C13H16INO B4715243 1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one

1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one

Cat. No. B4715243
M. Wt: 329.18 g/mol
InChI Key: OUZQIELNWXTXAR-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one, commonly known as IDIPP, is a chemical compound that belongs to the family of α,β-unsaturated ketones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. IDIPP is a versatile molecule that possesses a unique structural feature, making it an attractive target for drug design and development.

Mechanism of Action

The mechanism of action of IDIPP involves the inhibition of the activity of COX-2 and LOX enzymes. These enzymes are responsible for the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of these enzymes, IDIPP reduces the production of these inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
IDIPP has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant activity, which helps to protect cells from oxidative damage. IDIPP has also been shown to possess antiproliferative activity, which inhibits the growth of cancer cells. Additionally, IDIPP has been shown to possess antimicrobial activity, which helps to prevent the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

IDIPP possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, it possesses a unique structural feature that makes it an attractive target for drug design and development. However, IDIPP also possesses some limitations for lab experiments. It is a highly reactive compound that requires careful handling to prevent degradation. Additionally, its solubility in water is limited, which can make it difficult to study its pharmacological properties.

Future Directions

There are several future directions for the study of IDIPP. One area of research is the development of new drugs based on the structure of IDIPP. Researchers can modify the structure of IDIPP to improve its pharmacological properties and increase its efficacy. Another area of research is the study of the mechanism of action of IDIPP. Researchers can investigate the molecular interactions between IDIPP and its target enzymes to gain a better understanding of its pharmacological properties. Finally, researchers can study the potential applications of IDIPP in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, IDIPP is a versatile molecule that possesses several pharmacological properties. It has gained significant attention in the scientific community due to its potential applications in the development of new drugs. IDIPP inhibits the activity of COX-2 and LOX enzymes, leading to a reduction in inflammation. It possesses several advantages for lab experiments but also possesses some limitations. There are several future directions for the study of IDIPP, including the development of new drugs, the study of its mechanism of action, and the investigation of its potential applications in the treatment of various diseases.

Scientific Research Applications

IDIPP has been extensively studied for its potential application in the development of new drugs. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. IDIPP has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

properties

IUPAC Name

(E)-1-(4-iodoanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-13(2,3)12(16)8-9-15-11-6-4-10(14)5-7-11/h4-9,15H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZQIELNWXTXAR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one
Reactant of Route 2
Reactant of Route 2
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one
Reactant of Route 3
Reactant of Route 3
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one
Reactant of Route 4
Reactant of Route 4
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one
Reactant of Route 5
Reactant of Route 5
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one
Reactant of Route 6
Reactant of Route 6
1-[(4-iodophenyl)amino]-4,4-dimethyl-1-penten-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.